molecular formula C13H14N2 B2533473 3-methyl-N-(pyridin-3-ylmethyl)aniline CAS No. 1019512-90-3

3-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B2533473
CAS No.: 1019512-90-3
M. Wt: 198.269
InChI Key: BIQHHRCTMUGBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(pyridin-3-ylmethyl)aniline is an organic compound belonging to the class of phenylalkylamines. It is characterized by the presence of a pyridine ring attached to a methyl-substituted aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 3-methylbenzylamine with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated amines .

Scientific Research Applications

3-methyl-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-methyl-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQHHRCTMUGBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.